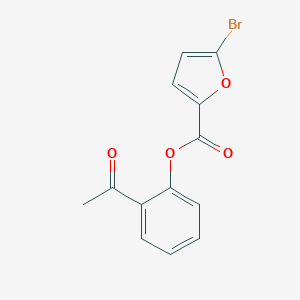

2-Acetylphenyl 5-bromo-2-furoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9BrO4 |

|---|---|

Molecular Weight |

309.11 g/mol |

IUPAC Name |

(2-acetylphenyl) 5-bromofuran-2-carboxylate |

InChI |

InChI=1S/C13H9BrO4/c1-8(15)9-4-2-3-5-10(9)18-13(16)11-6-7-12(14)17-11/h2-7H,1H3 |

InChI Key |

KLLQUTXSGBEAAY-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(O2)Br |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(O2)Br |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Acetylphenyl 5-bromo-2-furoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the phenyl and furan (B31954) rings, as well as a characteristic singlet for the methyl protons of the acetyl group.

The protons on the 5-bromo-2-furoate moiety would typically appear as two doublets in the furan region of the spectrum. The protons on the 2-acetylphenyl ring would present a more complex pattern, likely as a series of multiplets, due to spin-spin coupling between adjacent protons. The integration of these signals would correspond to the number of protons in each environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

A ¹³C NMR spectrum reveals the different carbon environments within the molecule. For this compound, distinct signals would be expected for the carbonyl carbons of the ester and acetyl groups, the carbon atoms of the two aromatic rings, and the methyl carbon of the acetyl group. The chemical shifts of the carbons in the furan ring would be influenced by the bromine atom and the ester linkage, while the shifts in the phenyl ring would be affected by the acetyl and ester substituents.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, especially for the complex aromatic regions, 2D NMR experiments are crucial. google.comchemicalbook.com

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations. It would be used to identify which protons are adjacent to each other on the phenyl ring by observing cross-peaks between their signals. google.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum would link a specific proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of many of the carbons in the structure. google.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, it would show correlations from the methyl protons to the acetyl carbonyl carbon and the adjacent aromatic carbon, and from the furan protons to the ester carbonyl carbon, thus confirming the connectivity of the entire molecule. google.comhmdb.ca

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the precise molecular mass of this compound. This accurate mass measurement allows for the calculation of the elemental composition, which serves as a powerful confirmation of the molecular formula (C₁₃H₉BrO₄). The presence of bromine would be readily identified by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

Fragmentation Pattern Analysis for Structural Insight

In the mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The pattern of these fragments provides a fingerprint that can be used to deduce the molecule's structure. chemicalbook.comyoutube.com For this compound, key fragmentation pathways would likely include:

Cleavage of the ester bond, leading to the formation of ions corresponding to the 2-acetylphenoxide radical and the 5-bromo-2-furoyl cation.

Loss of the acetyl group from the phenyl ring.

Decarbonylation (loss of CO) from the furoyl fragment.

By analyzing the masses of these fragments, the connectivity of the acetyl, phenyl, ester, and bromo-furan components can be confirmed.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the molecular structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a distinct fingerprint, revealing the presence of specific functional groups. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the acetyl-substituted phenyl ring, the ester linkage, and the bromo-substituted furan ring.

Key functional groups and their anticipated IR absorption regions are critical for analysis. The ester group, for instance, typically shows a strong carbonyl (C=O) stretching vibration. In related ester compounds, this peak is a prominent feature. rsc.org Similarly, the acetyl group on the phenyl ring has its own characteristic carbonyl stretching frequency. The presence of aromatic C-H and C=C bonds, as well as the C-O stretching of the ester and ether linkage within the furoate ring, would also produce distinct signals.

While a specific, experimentally verified IR spectrum for this compound is not widely published, analysis of its precursors, such as 5-Bromofuroic acid, provides valuable predictive data. nist.gov The gas-phase IR spectrum of 5-Bromofuroic acid shows characteristic peaks for the O-H, C=O, and C-O stretching vibrations, which would be modified upon esterification. nist.gov

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester Carbonyl (C=O) | Stretch | 1720-1740 | Strong |

| Acetyl Carbonyl (C=O) | Stretch | 1680-1700 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |

| Furan Ring C=C | Stretch | ~1580, ~1470 | Medium |

| C-O (Ester) | Stretch | 1000-1300 | Strong |

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

Note: The values in this table are predictive and based on characteristic frequencies for the specified functional groups.

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, usually from a laser, providing information on molecular vibrations. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, produce strong signals in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for identifying the vibrations of the furan and phenyl ring systems and the C-Br bond. Data from related compounds, such as 5-bromofuran-2-carbaldehyde, show distinct Raman spectral features that can be used for comparison. nih.gov

Table 2: Expected Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Ring | Ring Breathing | ~1000 |

| Furan Ring | Symmetric Stretch | ~1470 |

| Ester Carbonyl (C=O) | Stretch | 1720-1740 |

| Acetyl Carbonyl (C=O) | Stretch | 1680-1700 |

Note: The values in this table are predictive and based on characteristic frequencies for the specified functional groups.

X-ray Crystallography for Solid-State Structural Determination

In single-crystal X-ray diffraction, a beam of X-rays is directed at a single, well-ordered crystal of the compound. The diffraction pattern produced is a result of the interaction between the X-rays and the electron clouds of the atoms arranged in the crystal lattice. By analyzing the positions and intensities of the diffracted spots, a complete three-dimensional model of the molecule can be constructed. mdpi.commdpi.com

Although no published crystal structure for this compound is currently available, this technique would be the definitive method for confirming its molecular structure. The analysis would yield precise atomic coordinates, from which all geometric parameters (bond lengths, bond angles, and torsion angles) can be calculated. This information is crucial for understanding the steric and electronic effects within the molecule. For example, analysis of related structures, like N-(2-acetylphenyl)acetamide, has revealed planar conformations influenced by intramolecular interactions. researchgate.net

The data from a single-crystal X-ray diffraction study would allow for a detailed conformational analysis of this compound in its solid state. A key aspect would be determining the dihedral angles between the phenyl and furan rings, as well as the orientation of the ester and acetyl groups.

Advanced Spectroscopic Techniques for Elucidating Complex Structures

Beyond the foundational methods of IR, Raman, and X-ray crystallography, a variety of advanced spectroscopic techniques can provide deeper insights into the structure and electronic properties of complex molecules like this compound. While specific applications to this compound are not documented, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), and mass spectrometry would be indispensable for its characterization. In particular, two-dimensional NMR experiments could establish the connectivity of the entire molecule, while high-resolution mass spectrometry would confirm its elemental composition. For structurally similar compounds, these advanced methods have been crucial in confirming their synthesis and structure. researchgate.netuni-muenchen.de

Reactivity and Reaction Mechanisms of 2 Acetylphenyl 5 Bromo 2 Furoate

Reactivity of the Furoate Ester Moiety

The ester group in 2-Acetylphenyl 5-bromo-2-furoate is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the chemistry of carboxylic acid derivatives. These transformations proceed via a common mechanistic pathway involving the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group (the 2-acetylphenoxide).

Hydrolysis and Saponification Reactions

Ester hydrolysis is the cleavage of an ester bond by reaction with water. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of 2-acetylphenol yield the 5-bromo-2-furoic acid. This reaction is reversible. libretexts.orgchemguide.co.ukucalgary.ca

Base-Promoted Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide (B78521) (NaOH), the ester undergoes saponification. masterorganicchemistry.com The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca The intermediate then collapses, expelling the 2-acetylphenoxide leaving group. An irreversible acid-base reaction between the newly formed 5-bromo-2-furoic acid and the alkoxide or remaining hydroxide ions drives the reaction to completion, ultimately yielding the sodium salt of the carboxylic acid. ucalgary.camasterorganicchemistry.com Subsequent acidification is required to obtain the free 5-bromo-2-furoic acid. masterorganicchemistry.com

Transesterification Processes

Transesterification is a process where the alkoxy (-OR) group of an ester is exchanged with another alcohol. This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification : In an acidic medium, the mechanism is analogous to acid-catalyzed hydrolysis. The ester's carbonyl group is protonated, followed by nucleophilic attack from a new alcohol molecule (R'-OH). After a series of proton transfers, the original 2-acetylphenol group is eliminated, resulting in a new ester, 5-bromo-2-furoate ester. To ensure a high yield of the product, the incoming alcohol is typically used in large excess as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification : Under basic conditions, a strong nucleophile, such as an alkoxide (R'O⁻), attacks the carbonyl carbon of the furoate ester. masterorganicchemistry.com This leads to a tetrahedral intermediate, which then eliminates the 2-acetylphenoxide ion to form the new ester. This process is an equilibrium, and the position of the equilibrium is influenced by the relative stability and concentration of the participating alkoxides. masterorganicchemistry.comresearchgate.net

Nucleophilic Acyl Substitution Reactions

Hydrolysis and transesterification are specific examples of the broader class of nucleophilic acyl substitution reactions. vanderbilt.edumasterorganicchemistry.combyjus.com The furoate ester moiety can react with a variety of other nucleophiles.

Ammonolysis : The reaction with ammonia (B1221849) or primary/secondary amines can produce the corresponding 5-bromo-2-furamide. This reaction follows the same addition-elimination mechanism, where the nitrogen atom of the amine acts as the nucleophile. vanderbilt.eduuomustansiriyah.edu.iq

The general reactivity order for carboxylic acid derivatives towards nucleophilic acyl substitution is: acid chlorides > acid anhydrides > esters > amides. vanderbilt.edu Esters like this compound are moderately reactive. uomustansiriyah.edu.iq The reaction proceeds through a two-step addition-elimination mechanism where the rate-determining step is typically the initial nucleophilic attack. mdpi.com

Transformations Involving the Bromine Substituent

The bromine atom attached to the C5 position of the furan (B31954) ring provides a handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. libretexts.orgwikipedia.org The general mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. nih.govlibretexts.org

Suzuki-Miyaura Coupling : This reaction couples the 5-bromofuran moiety with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The reaction is widely used for the synthesis of biaryl and heteroaryl compounds. nih.govharvard.edu

Mechanism :

Oxidative Addition : A Pd(0) catalyst inserts into the carbon-bromine bond of the furoate, forming a Pd(II) intermediate. libretexts.org

Transmetalation : The organic group from the organoboron species is transferred to the palladium center, displacing the bromide. This step is facilitated by the base.

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Catalyzes the C-C bond formation. |

| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the Pd catalyst and influences reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron species for transmetalation. wikipedia.org |

| Solvent | Toluene, Dioxane, DMF, THF/Water | Solubilizes reactants and influences reaction rate. wikipedia.org |

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the 5-bromofuran and a terminal alkyne. It typically requires both a palladium catalyst and a copper(I) co-catalyst, along with a base. wikipedia.orgorganic-chemistry.orglibretexts.org

Mechanism : The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromofuran to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex. Reductive elimination from the palladium center yields the coupled product and regenerates the Pd(0) catalyst. libretexts.orgmdpi.com

| Component | Examples | Role |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle. |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide. wikipedia.org |

| Base | Et₃N, i-Pr₂NH (amines) | Deprotonates the terminal alkyne and neutralizes HBr. |

| Solvent | THF, DMF, Acetonitrile | Solvent for the reaction. |

Heck Reaction : The Heck (or Mizoroki-Heck) reaction couples the 5-bromofuran with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org

Mechanism :

Oxidative Addition : Pd(0) inserts into the C-Br bond.

Migratory Insertion : The alkene coordinates to the palladium complex and then inserts into the Pd-C bond.

β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond in the product and a palladium-hydride species.

Reductive Elimination : The base regenerates the Pd(0) catalyst from the palladium-hydride species. mdpi.comlibretexts.org

Nucleophilic Aromatic Substitution on Bromofuran Ring

While aromatic rings are typically electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur if the ring is activated by strong electron-withdrawing groups. libretexts.org The furoate ester group at the C2 position is electron-withdrawing and can help to stabilize the negative charge in the intermediate of an SNAr reaction.

The SNAr mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org In this intermediate, the negative charge is delocalized over the furan ring and onto the carbonyl group of the ester. Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product. libretexts.org

However, SNAr reactions on five-membered heterocycles like furan are generally less facile than on electron-deficient six-membered rings (e.g., pyridines or nitrobenzenes) and often require strong nucleophiles and/or forcing reaction conditions. semanticscholar.org

Metalation and Lithiation Reactions of this compound

The structure of this compound presents two primary sites for metalation and lithiation reactions: the bromine-bearing carbon on the furan ring and the ortho-positions on the acetylphenyl ring. The reactivity at these sites is influenced by the electronic properties of the substituents and the reaction conditions employed.

Metal-Halogen Exchange at the Furan Ring:

The bromine atom at the 5-position of the furan ring is susceptible to metal-halogen exchange, a common method for the formation of organometallic reagents. orgsyn.org This reaction is typically carried out at low temperatures using organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The resulting 5-lithio-2-furoate intermediate is a versatile nucleophile that can be trapped with various electrophiles to introduce a range of functional groups at this position.

The general mechanism involves the attack of the organolithium reagent on the bromine atom, leading to the formation of the lithiated furan and an alkyl bromide byproduct. The rate of this exchange generally follows the trend I > Br > Cl. orgsyn.org

Table 1: Potential Metal-Halogen Exchange Reactions of the Furan Ring

| Reagent | Electrophile (E+) | Product |

| 1. n-BuLi, THF, -78 °C | 2. E+ | 2-Acetylphenyl 5-substituted-2-furoate |

| 1. t-BuLi, THF, -78 °C | 2. E+ | 2-Acetylphenyl 5-substituted-2-furoate |

It is important to note that the stability of the lithiated intermediate is crucial, and side reactions can occur if the temperature is not carefully controlled.

Directed ortho-Metalation (DoM) of the Acetylphenyl Group:

The acetyl and ester functionalities on the phenyl ring can act as directing metalating groups (DMGs), facilitating the deprotonation of the ortho-positions. libretexts.orgsemanticscholar.org The carbonyl oxygen of the acetyl group and the ester oxygen can coordinate with the lithium atom of the organolithium reagent, increasing the acidity of the adjacent aromatic protons and directing the metalation to the ortho position. nrochemistry.comreddit.com

The acetyl group is a potent DMG, and in the absence of other directing groups, would be expected to direct lithiation to the C3 position of the phenyl ring. However, the ester group can also exert a directing effect. The relative directing ability of these two groups would determine the regioselectivity of the lithiation. Generally, amides are stronger DMGs than ketones, but the directing ability of an ester in this context would be influenced by steric and electronic factors. semanticscholar.org

Table 2: Potential Directed ortho-Metalation Reactions of the Phenyl Ring

| Reagent | Predicted Major Lithiation Site | Product after Quenching with E+ |

| s-BuLi/TMEDA, THF, -78 °C | C3 (ortho to acetyl) | 2-Acetyl-3-substituted-phenyl 5-bromo-2-furoate |

| n-BuLi, THF, -78 °C | C3 (ortho to acetyl) | 2-Acetyl-3-substituted-phenyl 5-bromo-2-furoate |

Competition between metal-halogen exchange and directed ortho-metalation is a key consideration. Metal-halogen exchange is often a faster process than deprotonation. Therefore, under kinetically controlled conditions (e.g., short reaction times at very low temperatures), lithiation at the furan ring is likely to be the predominant pathway.

Reactions at the Acetylphenyl Group

The acetylphenyl group in this compound offers two main sites for chemical modification: the carbonyl group of the acetyl moiety and the aromatic phenyl ring itself.

Carbonyl Reactivity (e.g., Reduction, Wittig, Aldol (B89426) Condensation)

The carbonyl group of the acetyl moiety is susceptible to a variety of nucleophilic addition and condensation reactions.

Reduction:

The acetyl group can be reduced to a secondary alcohol. Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com

Sodium Borohydride (NaBH₄): This is a milder reducing agent that is generally selective for aldehydes and ketones over esters. masterorganicchemistry.com Therefore, treatment of this compound with NaBH₄ would be expected to selectively reduce the acetyl ketone to a secondary alcohol, leaving the furoate ester intact. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol.

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent that will reduce both ketones and esters to alcohols. udel.edumasterorganicchemistry.com Therefore, treatment with LiAlH₄ would lead to the reduction of both the acetyl group and the furoate ester, yielding a diol.

Table 3: Predicted Products from the Reduction of this compound

| Reagent | Product |

| NaBH₄, MeOH | 2-(1-Hydroxyethyl)phenyl 5-bromo-2-furoate |

| 1. LiAlH₄, THF | 2. H₂O workup |

Wittig Reaction:

The Wittig reaction provides a means to convert the carbonyl group of the acetyl moiety into a carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com This reaction involves the use of a phosphorus ylide (Wittig reagent). The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to yield the corresponding alkene. The ester group is generally unreactive towards Wittig reagents. nrochemistry.com

Aldol Condensation:

The acetyl group has acidic α-protons that can be removed by a base to form an enolate. This enolate can then act as a nucleophile in an aldol condensation reaction with an aldehyde or another ketone. harvard.edumagritek.com For example, in the presence of a base like sodium hydroxide, this compound could potentially undergo a self-condensation or a crossed aldol condensation with another carbonyl compound. A related reaction is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that cannot enolize. For instance, reaction with benzaldehyde (B42025) under basic conditions would be expected to yield a chalcone-like product.

Electrophilic Aromatic Substitution on Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the acetyl group and the furoate ester group.

Acetyl Group (-COCH₃): This is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The deactivation is more pronounced at the ortho and para positions. lkouniv.ac.inuci.edu

When both an ortho, para-director and a meta-director are present on the same ring, their combined influence determines the position of substitution. In this case, the acetyl group at the C1 position directs incoming electrophiles to the C3 and C5 positions (meta). The ester group at the C2 position directs to the C4 and C6 positions (ortho and para).

The directing effects are summarized in the table below:

Table 4: Directing Effects of Substituents on the Phenyl Ring

| Substituent | Position | Directing Effect |

| Acetyl (-COCH₃) | C1 | meta (to C3, C5) |

| Furoate Ester (-OCOC₄H₂BrO) | C2 | ortho, para (to C4, C6) |

Given that the acetyl group is a deactivator and the ester is also deactivating but directs ortho and para, the substitution pattern can be complex. However, in many cases, the activating effect of the oxygen lone pair of the ester, even though weakened, can make the ortho and para positions more favorable for attack than the doubly deactivated meta positions. Steric hindrance from the acetyl group might disfavor substitution at the C6 position, making the C4 position a likely site for electrophilic attack.

Cyclization and Rearrangement Pathways

The structure of this compound contains functionalities that could potentially undergo intramolecular cyclization or rearrangement reactions under specific conditions, such as the presence of heat, light, or a catalyst.

Intramolecular Cyclizations

Intramolecular reactions could potentially occur between the acetylphenyl and the furoate moieties. One plausible pathway would involve the nucleophilic attack of an enolate, formed from the acetyl group, onto the furan ring. However, this would require activation of the furan ring towards nucleophilic attack, which is generally disfavored.

A more likely cyclization pathway would involve an intramolecular Friedel-Crafts-type acylation. Under strong acid catalysis, the ester carbonyl could potentially act as an electrophile, leading to the formation of a new ring. However, this is generally a difficult transformation for esters.

Applications in Advanced Organic Synthesis and Materials Science

Contributions to Ligand Design and Catalysis

Precursor for Ligand Scaffolds

The 2-acetylphenyl moiety of 2-Acetylphenyl 5-bromo-2-furoate serves as a valuable synthon for the generation of various ligand scaffolds, particularly Schiff base ligands. The ketone functional group is readily condensed with a wide range of primary amines to form the corresponding imines. This reaction is a cornerstone in coordination chemistry, providing access to a diverse library of polydentate ligands.

The general synthesis of Schiff base ligands from 2-acetylphenyl derivatives involves the reaction of the acetyl group with a suitable amine, often in an alcohol solvent and sometimes with a catalytic amount of acid. bohrium.comscispace.com For instance, condensation with diamines such as ethylenediamine (B42938) can lead to the formation of tetradentate ligands. orientjchem.org These ligands, featuring N and O donor atoms (from the imine nitrogen and the phenolic oxygen, if the ester is hydrolyzed), are adept at coordinating with a variety of transition metal ions, including Mn(II), Fe(III), Co(II), and Ni(II). bohrium.comtandfonline.com

The resulting metal complexes have demonstrated potential in various catalytic applications. The specific geometry and electronic properties of the metal center, which are influenced by the structure of the Schiff base ligand, are crucial for their catalytic activity. tandfonline.com The versatility of the Schiff base condensation allows for the fine-tuning of the ligand's steric and electronic properties by simply varying the amine component, making this compound a promising precursor for creating custom-designed ligands for specific catalytic processes. mdpi.com

Table 1: Illustrative Examples of Schiff Base Ligand Synthesis from 2-Hydroxyacetophenone (B1195853) (a related precursor)

| Amine Reactant | Resulting Ligand Type | Potential Metal Coordination | Reference |

| Furfurylamine | Bidentate (ON) | Transition metals | scispace.com |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | Tetradentate (N2O2) | Copper(II) | mdpi.com |

| Diethylenetriamine | Pentadentate or Tridentate | Cobalt(III), Nickel(II), Manganese(III) | tandfonline.com |

| 2-Dimethylaminoethylamine | Tridentate (N2O) | Cobalt(III) | researchgate.net |

Applications in Homogeneous and Heterogeneous Catalysis

The 5-bromo-2-furoate portion of the molecule is particularly significant for applications in catalysis, primarily due to the presence of the bromine atom at the 5-position of the furan (B31954) ring. This bromide is a versatile handle for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Reactions such as the Suzuki-Miyaura coupling, which pairs the bromofuran with a boronic acid, allow for the introduction of a wide array of aryl or heteroaryl substituents. nih.govuzh.ch This is a common strategy for synthesizing complex organic molecules and functional materials. Similarly, Heck and Sonogashira couplings can be employed to introduce alkenyl and alkynyl groups, respectively.

Furthermore, the 5-bromofuroic acid moiety can undergo catalytic carbonylation reactions. researchgate.net In the presence of a palladium catalyst and a source of carbon monoxide, the bromine atom can be replaced with a carbonyl group, which can then be further functionalized. This has been demonstrated as a route to produce 2,5-furandicarboxylic acid (FDCA), a key bio-based monomer for polymers. researchgate.netacs.org

The ability to functionalize the furan ring through these catalytic methods means that this compound can be used to synthesize more elaborate ligands or monomers. For example, after the formation of a Schiff base ligand at the acetylphenyl end, a subsequent cross-coupling reaction on the furan ring could introduce additional functional groups or link the ligand to a polymer support, thereby creating a heterogeneous catalyst. Furan-containing ligands have been shown to be effective in various catalytic systems, including olefin metathesis. mdpi.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of the 5-Bromo-2-furoate Moiety

| Reaction Type | Coupling Partner | Catalyst System (Illustrative) | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(dppf)Cl2, Ag2CO3 | 5-Aryl-2-furoate | uzh.ch |

| Direct Arylation | Furan/Thiophene | Pd(OAc)2, P(t-Bu)3HBF4 | 5-Heteroaryl-2-furoate | researchgate.netacs.org |

| Carbonylation | CO, H2O | Pd/C | Furan-2,5-dicarboxylic acid derivative | researchgate.net |

Integration into Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct large, well-ordered structures from smaller molecular components. nih.govnih.gov this compound possesses several features that make it a candidate for integration into supramolecular assemblies.

The furan and phenyl rings provide potential for π-π stacking interactions, which are a common driving force in the self-assembly of aromatic molecules. iucr.org The ester and acetyl carbonyl groups can act as hydrogen bond acceptors, while the aromatic C-H groups can act as weak hydrogen bond donors. iucr.org These directional interactions can guide the molecules to arrange themselves in predictable patterns, forming higher-order structures like dimers, ribbons, or more complex networks. nih.govrsc.org

Explorations in Molecular Recognition Systems

Molecular recognition is the specific, non-covalent binding of a host molecule to a guest molecule. The design of synthetic receptors for molecular recognition is a major area of research with applications in sensing, catalysis, and medicine. ijacskros.comnih.gov this compound and its derivatives have potential as components in such systems.

The ester linkage and the aromatic rings of the molecule provide a basic scaffold that can be elaborated to create a binding pocket for specific guest molecules. ecampusontario.ca The phenyl ester group, in particular, is a common feature in synthetic receptors. For example, after hydrolysis of the ester to a phenol (B47542) and a carboxylic acid, the resulting functionalities can be used to create receptors for various substrates. The 2-hydroxyacetophenone unit is a well-established building block for constructing receptors. bendola.com

Furthermore, the furan ring can be a key component in a recognition event. The strategic placement of functional groups on the furan ring, achieved through cross-coupling at the bromine position, could create a tailored binding site. For example, the introduction of hydrogen-bond donors and acceptors or charged groups could lead to selective binding of complementary guests. The development of molecularly imprinted polymers for the recognition of molecules containing a furoate structure, such as mometasone (B142194) furoate, demonstrates the potential of this moiety in molecular recognition applications. mdpi.com Computational methods are increasingly used to design and understand these molecular recognition events, paving the way for the rational design of new sensors and biosensors. uleth.ca

Advanced Research Topics and Future Directions

Development of Novel Synthetic Routes with Enhanced Selectivity

One promising approach involves the use of innovative catalysts. For instance, scientists have developed catalysts combining two noble metals that show high efficiency in producing aryl esters using oxygen as the only oxidant, which is a more environmentally friendly method. labmanager.com Another area of exploration is the use of bulky Lewis acids, such as aluminum tris(2,6-diphenylphenoxide) (ATPH), in reactions like the doubly vinylogous aldol (B89426) reaction between furoate esters and aldehydes or ketones. acs.org These methods can lead to high yields and provide new ways to create functionalized furans. acs.org

Furthermore, the synthesis of related compounds, such as 2,5-diaryl furans, is being explored through transition-metal-free continuous-flow methods, which avoids the need to isolate intermediate products. ed.ac.uk Research into the synthesis of 5-bromo-2-furfural, a key intermediate, has focused on solvent-free conditions using agents like 1-butyl-3-methylimidazolium tribromide to improve regioselectivity and environmental safety. asianpubs.org

In Situ Characterization of Reaction Intermediates

Understanding the transient species that form during a chemical reaction is crucial for optimizing reaction conditions and improving yields. For furoate ester synthesis, researchers are increasingly employing in situ characterization techniques to study reaction intermediates.

Techniques such as spectroscopy and chromatography can provide real-time data on the formation and consumption of intermediates. This information is vital for elucidating reaction mechanisms. For example, in the synthesis of furan-2,5-dicarboxylate (B1257723) (FDCA) from furoic acid, identifying intermediates is key to understanding the multi-step process that includes bromination, esterification, and carbonylation. researchgate.net The study of side products in reactions can also offer insights into unexpected reaction pathways and help in the rational design of more efficient syntheses. mdpi.comresearchgate.net

Advanced Computational Modeling of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like 2-Acetylphenyl 5-bromo-2-furoate. Density Functional Theory (DFT) and other ab initio methods are used to model reaction pathways and predict the reactivity and selectivity of chemical transformations. researchgate.netrsc.org

For instance, computational studies can help in understanding the aminolysis of esters by calculating the energetics of different reaction mechanisms. researchgate.net In the context of drug design, computational modeling has been used to understand how molecules like fluticasone (B1203827) furoate interact with their biological targets, providing insights into their binding affinity and conformational changes upon binding. acs.orgnih.gov These models can also be used to predict the electronic properties of molecules, which is crucial for designing new materials with specific functionalities. electrochemsci.orgrsc.org

Exploration of Photo- and Electro-Chemical Transformations

Photo- and electro-chemical methods offer green and efficient alternatives to traditional synthetic routes. These techniques use light or electricity to drive chemical reactions, often under mild conditions.

Electrochemical synthesis is being explored for the production of furan (B31954) derivatives. For example, the electrochemical carboxylation of furfural (B47365) derivatives using carbon dioxide as a C1 source presents a sustainable pathway to valuable chemicals like furan-2,5-dicarboxylic acid (FDCA). acs.org This method avoids the high temperatures and pressures often required in conventional chemical synthesis. acs.org Similarly, photochemical reactions, which use light to initiate chemical transformations, are being investigated for the synthesis and modification of furoate esters, particularly in the context of creating photo-crosslinkable materials. researchgate.netnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch, offers numerous advantages, including improved safety, better process control, and easier scalability. researchgate.netnih.govvapourtec.com This technology is being increasingly applied to the synthesis of complex organic molecules, including those similar to this compound. escholarship.org

The continuous-flow synthesis of functionalized biaryl compounds and 2,5-diaryl furans has been successfully demonstrated, showcasing the potential for efficient and scalable production. ed.ac.ukrsc.org Furthermore, integrating flow chemistry with automated platforms allows for high-throughput screening of reaction conditions and rapid optimization of synthetic routes. uc.pt This approach is particularly valuable for the industrial-scale production of fine chemicals and pharmaceuticals. nih.govrsc.org

Green Chemistry Innovations for Sustainable Production

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are a major focus in the production of furoate esters. walshmedicalmedia.com This includes the use of renewable feedstocks, safer solvents, and energy-efficient processes. walshmedicalmedia.comresearchgate.net

One key area of innovation is the use of biocatalysts, such as immobilized enzymes, for ester synthesis. rsc.orgepa.gov These enzymatic methods can operate under mild conditions, avoiding the use of harsh acids and hazardous solvents, and can lead to higher purity products. epa.gov For example, a sustainable method for the continuous flow synthesis of esters from biomass-derived furfuryl alcohol has been developed using an immobilized lipase. rsc.org Additionally, research is focused on developing catalysts that can use molecular oxygen as a clean oxidant, further enhancing the sustainability of these processes. labmanager.com

Design of Smart Materials Incorporating Furoate Esters

Furoate esters are being explored as building blocks for "smart" materials, which can respond to external stimuli such as light, temperature, or pH. nih.gov These materials have a wide range of potential applications, from drug delivery systems to sensors and shape-memory devices. nih.gov

For example, dextran (B179266) esters containing furoate moieties have been used to create nanoparticles that can be cross-linked by UV irradiation, forming stable nanospheres. researchgate.net Cellulose derivatives incorporating furoate groups have also been developed to create responsive materials. nih.gov The unique chemical structure of furoate esters allows for their incorporation into polymers and other materials, imparting specific functionalities. researchgate.net Research in this area focuses on designing and synthesizing novel furoate-based materials with tailored properties for specific applications. hit.edu.cn

Interdisciplinary Research with Other Scientific Domains

While direct and extensive research on This compound is not widely documented in current literature, its distinct structural components—the 5-brominated furan ring and the acetylphenyl ester moiety—position it as a compound of significant interest for a variety of interdisciplinary scientific investigations. The exploration of this molecule can bridge organic synthesis with materials science, computational chemistry, medicinal chemistry, agricultural science, and environmental science.

Materials Science and Polymer Chemistry

The furanic structure within this compound makes it a candidate for the development of novel bio-based polymers and advanced materials. ontosight.airesearchgate.netrsc.org Furan derivatives are recognized as valuable building blocks for creating polymers, resins, and composites. ontosight.ai Specifically, the difunctional nature of furan rings is attractive for designing new polymer architectures. rsc.org Research in this area could explore the polymerization of this compound or its derivatives to create polyesters with unique thermal and mechanical properties. The presence of the bromine atom offers a reactive site for further functionalization or for creating flame-retardant materials. liverpooluniversitypress.co.uk Additionally, aromatic esters and heterocyclic compounds are investigated for applications in organic electronics, suggesting that this compound could be a precursor for synthesizing materials for Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs).

Computational Chemistry and Molecular Modeling

Computational studies are essential for predicting the properties and behavior of novel molecules, thereby guiding experimental research. For this compound, interdisciplinary research involving computational chemistry would be highly valuable. Density Functional Theory (DFT) calculations, for instance, can be used to optimize the molecule's geometry, predict its reactivity, and analyze its electronic properties. nih.gov This approach has been successfully applied to similar structures, such as furoate esters, to understand their degradation mechanisms and conformational preferences. nih.govacs.orgdiva-portal.org Molecular docking simulations could predict the binding affinity of this compound with various biological targets, offering insights into its potential pharmacological activity before undertaking extensive laboratory synthesis and testing. tandfonline.com Such in silico studies provide a cost-effective and efficient means to screen the compound for potential applications in medicinal and materials science.

Medicinal Chemistry and Pharmacology

The fields of medicinal chemistry and pharmacology offer significant avenues for interdisciplinary research on this compound. Both the furan and acetylphenyl motifs are present in various biologically active compounds. ontosight.aiontosight.ai Brominated furans are used as starting materials for synthesizing drugs targeting a range of conditions, from inflammation to cancer. wikipedia.orgnih.govresearchgate.net Similarly, derivatives of 1,2,4-triazole (B32235) containing a 5-bromofuran moiety have been investigated for their potential as antitumor, antiviral, and antibacterial agents. bohrium.com The acetylphenyl group is also a component of molecules studied for anti-inflammatory and antimicrobial properties. ontosight.ai Interdisciplinary studies could therefore focus on:

Antimicrobial and Antifungal Activity: Investigating the efficacy of the compound against various pathogens.

Enzyme Inhibition: Screening for inhibitory activity against enzymes implicated in disease, such as tyrosinase in hyperpigmentation disorders. tandfonline.com

Prodrug Development: Exploring the ester linkage for its potential to be hydrolyzed in vivo, releasing an active furoic acid or acetylphenol derivative.

Agricultural Science

In agricultural science, there is a constant need for new and effective pesticides, herbicides, and plant growth regulators. Furan derivatives have been explored for such applications. ontosight.airesearchgate.net Specifically, 2-furoic acid has demonstrated nematicidal activity against root-knot nematodes. The presence of a halogen atom, such as bromine, in a molecule can enhance its biological activity. Therefore, interdisciplinary research could be directed towards evaluating this compound for:

Pesticidal properties against common agricultural pests.

Herbicidal effects on various weed species.

Plant growth regulation capabilities.

Environmental Science

The introduction of new chemical compounds necessitates an understanding of their environmental fate and impact. Interdisciplinary research in environmental science would focus on the biodegradability and potential toxicity of this compound. Halogenated organic compounds are a significant class of environmental chemicals, and their persistence and degradation pathways are of critical concern. liverpooluniversitypress.co.ukmdpi.comnih.gov Studies could investigate the aerobic and anaerobic degradation of the compound by microbial consortia from soil or water. mdpi.com Furthermore, research could explore the formation of brominated disinfection byproducts if the compound enters water treatment systems. acs.org Such studies are crucial for ensuring that any future application of the compound is environmentally sustainable.

Data Tables

Table 1: Potential Interdisciplinary Research Applications

| Scientific Domain | Research Focus | Role of Structural Moieties | Potential Outcome |

|---|---|---|---|

| Materials Science | Development of novel polymers and organic electronics. | The furan ring acts as a monomer unit; the bromine atom provides a site for functionalization or imparts flame retardancy. | Creation of new bio-based plastics, resins, or materials for electronic devices. |

| Computational Chemistry | Prediction of molecular properties and biological activity. | The entire molecular structure is modeled to predict geometry, reactivity, and binding affinity. | Guidance for experimental synthesis and screening, reducing time and cost. |

| Medicinal Chemistry | Discovery of new therapeutic agents. | The bromofuran and acetylphenyl groups are known pharmacophores; the ester linkage allows for prodrug design. | Identification of new lead compounds for antimicrobial, anticancer, or anti-inflammatory drugs. ontosight.ainih.govbohrium.com |

| Agricultural Science | Development of new agrochemicals. | The brominated furan core is explored for its potential biocidal effects. ontosight.ai | New, effective, and potentially safer pesticides or herbicides. |

| Environmental Science | Assessment of environmental fate and impact. | The brominated aromatic structure is studied for persistence, biodegradability, and potential to form byproducts. mdpi.comnih.gov | Data to ensure environmental safety and guide green chemistry approaches. |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,5-furandicarboxylic acid |

| This compound |

| 2-Furoic acid |

| 5-bromo-2-furoic acid |

| 5-Hydroxymethylfurfural |

| Dibromoneopentyl glycol (DBNPG) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.